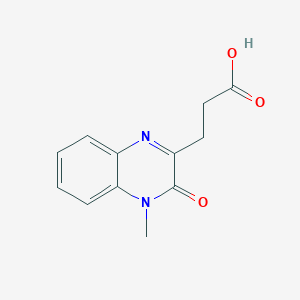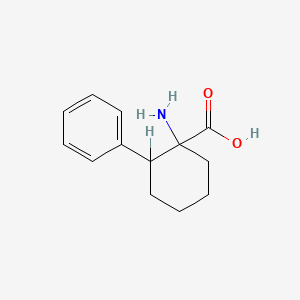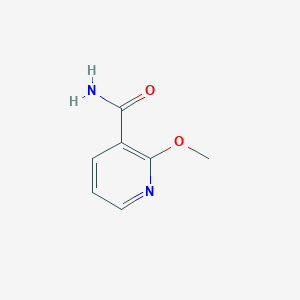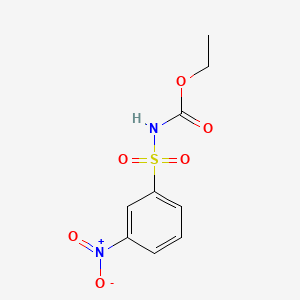
ethyl N-(3-nitrophenyl)sulfonylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl N-(3-nitrophenyl)sulfonylcarbamate: is a chemical compound with the molecular formula C9H10N2O6S and a molecular weight of 274.25 g/mol . This compound is known for its unique structural features, which include a carbamic acid moiety and a nitrophenylsulfonyl group. It is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(3-nitrophenyl)sulfonylcarbamate typically involves the reaction of ethyl carbamate with m-nitrophenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions: ethyl N-(3-nitrophenyl)sulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding acid.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of m-aminophenylsulfonyl carbamic acid ethyl ester.
Reduction: Formation of the corresponding acid and alcohol.
Substitution: Formation of various substituted carbamic acid derivatives.
Aplicaciones Científicas De Investigación
ethyl N-(3-nitrophenyl)sulfonylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl N-(3-nitrophenyl)sulfonylcarbamate involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- CARBAMIC ACID, ((p-NITROPHENYL)SULFONYL)-, ETHYL ESTER
- CARBAMIC ACID, ((o-NITROPHENYL)SULFONYL)-, ETHYL ESTER
- CARBAMIC ACID, ((m-NITROPHENYL)SULFONYL)-, METHYL ESTER
Comparison: ethyl N-(3-nitrophenyl)sulfonylcarbamate is unique due to its specific structural configuration, which influences its reactivity and applications Compared to its para- and ortho-nitrophenyl analogs, the meta-nitrophenyl derivative exhibits different chemical and biological properties
Propiedades
Número CAS |
22819-24-5 |
|---|---|
Fórmula molecular |
C9H10N2O6S |
Peso molecular |
274.25 g/mol |
Nombre IUPAC |
ethyl N-(3-nitrophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C9H10N2O6S/c1-2-17-9(12)10-18(15,16)8-5-3-4-7(6-8)11(13)14/h3-6H,2H2,1H3,(H,10,12) |
Clave InChI |
SLZGNLCNDUCQFA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
| 22819-24-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


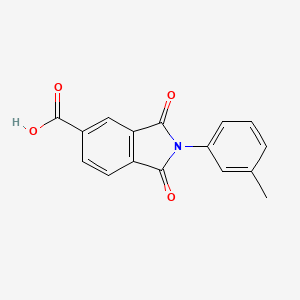
![Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1617889.png)
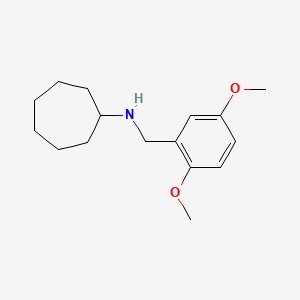
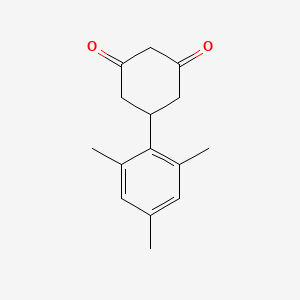
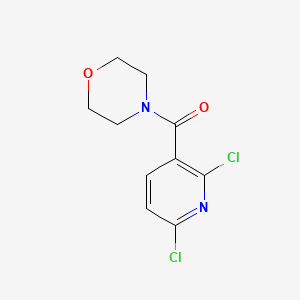
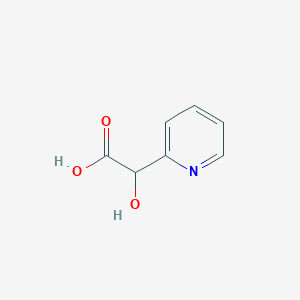
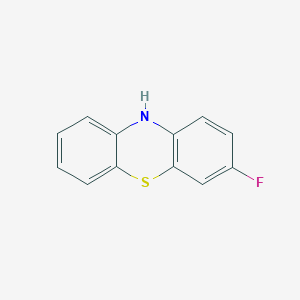
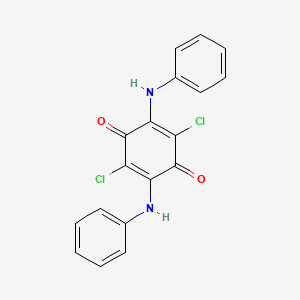


![2,3-Dimethylpyrido[2,3-b]pyrazine](/img/structure/B1617905.png)
